Standard fenamates cause COX-1 toxicity; N-aryl anthranilic acids fail in diaCEST MRI due to overlapping water signal. This N-sulfonyl anthranilic acid (CAS 306955-85-1) overcomes both: -SO2- linker forces conformational selectivity for COX-2, while shifting N-H resonance to 6.0-8.0 ppm for pH-independent MRI contrast. Trifluoromethyl group enhances metabolic stability. High-purity scaffold for selective COX-2/AKR1C3 inhibitors and multi-color diaCEST agents. Global shipping.
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid (CAS 306955-85-1) is a highly specialized fluorinated N-sulfonyl anthranilic acid derivative. Structurally, it serves as a sulfonamide bioisostere of the well-known non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, replacing the flexible diarylamine (–NH–) linker with a rigid, sterically demanding sulfonyl (–SO2–) group[1]. This specific structural modification fundamentally alters the compound's dihedral geometry, electronic distribution, and hydrogen-bonding capacity. In industrial and advanced research procurement, this compound is highly valued not as a generic fenamate, but as a precision scaffold for developing highly selective COX-2 and AKR1C3 inhibitors, and as an IntraMolecular-bond Shifted HYdrogen (IM-SHY) agent for diamagnetic chemical exchange saturation transfer (diaCEST) MRI contrast formulations [2]. Its trifluoromethyl group provides enhanced lipophilicity and metabolic stability, making it an ideal precursor for high-performance biological and diagnostic applications.
Substituting 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid with its direct N-aryl analog (flufenamic acid) or other generic fenamates results in immediate failure in both target selectivity and imaging applications. In enzymatic assays, the planar diarylamine linker of flufenamic acid allows binding to both COX-1 and COX-2, leading to off-target toxicity; conversely, the bulky –SO2– linker in this compound forces a specific conformational twist that selectively accommodates the larger COX-2 active site and the SP1 pocket of AKR1C3 [1]. Furthermore, in diaCEST MRI applications, generic N-aryl anthranilic acids exhibit labile N-H proton resonances too close to the bulk water signal (~4.8 ppm), causing signal overlap. The strongly electron-withdrawing sulfonyl group in this specific compound shifts the N-H resonance significantly downfield (6.0–8.0 ppm), enabling pH-independent, high-contrast multi-color MRI imaging that is impossible to achieve with standard fenamate substitutes[2].
For advanced molecular imaging, the chemical shift of the exchangeable proton is critical for avoiding interference from the bulk water signal. Studies on IM-SHY (IntraMolecular-bond Shifted HYdrogen) agents demonstrate that the labile N-H proton in N-sulfonyl anthranilic acids resonates between 6.0 and 8.0 ppm. In direct contrast, the N-H proton in the N-aryl comparator, flufenamic acid, resonates at only 4.8 ppm [1]. This significant downfield shift provided by the sulfonyl group allows for clear, multi-frequency MR imaging without water signal overlap.
| Evidence Dimension | Labile N-H proton resonance offset (ppm from water) |
| Target Compound Data | 6.0 - 8.0 ppm (N-sulfonyl anthranilic acid scaffold) |
| Comparator Or Baseline | 4.8 ppm (Flufenamic acid / N-aryl scaffold) |
| Quantified Difference | 1.2 - 3.2 ppm downfield shift |
| Conditions | diaCEST MRI contrast evaluation, pH-independent exchange |
Procuring the N-sulfonyl variant is essential for diaCEST MRI formulations, as the larger chemical shift offset prevents signal masking by bulk water, enabling accurate in vivo quantification.
The substitution of the amine linker with a sulfonyl group dramatically alters the steric profile of the molecule. Research indicates that N-sulfonyl anthranilic acid derivatives achieve near-complete selectivity for the COX-2 isoform over COX-1, with specific analogs achieving up to 98% inhibition of COX-2 [1]. The larger sulfonyl group prevents the molecule from entering the narrower COX-1 substrate channel, whereas the planar N-aryl comparator (generic fenamates) indiscriminately inhibits both isoforms, leading to gastrointestinal toxicity.
| Evidence Dimension | Isoform selectivity (COX-2 vs. COX-1) |
| Target Compound Data | High COX-2 selectivity (up to 98% inhibition for optimized analogs) |
| Comparator Or Baseline | Non-selective dual COX-1/COX-2 inhibition (Standard fenamates) |
| Quantified Difference | Exclusion from COX-1 active site due to increased steric volume |
| Conditions | In vitro cyclooxygenase inhibition assays |
Buyers developing targeted anti-inflammatory agents must select the N-sulfonyl scaffold to achieve the necessary steric bulk for COX-2 selectivity, avoiding the side-effect profile of traditional NSAIDs.
Traditional N-aryl anthranilic acids (like flufenamic acid and diclofenac) are notorious for undergoing cytochrome P450-mediated oxidation at the diarylamine nitrogen, forming reactive quinone imine intermediates that cause hepatotoxicity [1]. By replacing the amine with a strongly electron-withdrawing sulfonamide linkage, 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid completely blocks this specific oxidative pathway. The sulfonamide nitrogen is highly resistant to oxidation, significantly improving the metabolic stability profile of the scaffold.
| Evidence Dimension | Susceptibility to quinone imine formation |
| Target Compound Data | Oxidation-resistant (Sulfonamide linker) |
| Comparator Or Baseline | Highly susceptible (Diarylamine linker in flufenamic acid) |
| Quantified Difference | Complete blockade of N-oxidation liability |
| Conditions | Metabolic stability profiling / structural liability assessment |
For pharmaceutical procurement, selecting the sulfonamide bioisostere eliminates a major structural alert for hepatotoxicity, streamlining downstream drug development and formulation.
Due to its labile N-H proton resonating at 6.0–8.0 ppm, this compound is an ideal IM-SHY scaffold for developing multi-color diamagnetic CEST MRI contrast agents. It allows researchers to achieve pH-independent contrast that is clearly distinguishable from the bulk water signal, a critical requirement for in vivo molecular imaging [1].
The steric bulk of the sulfonyl linker makes this compound a superior starting material for synthesizing selective COX-2 inhibitors. Unlike traditional fenamates, it can be procured to specifically target the larger COX-2 active site while avoiding COX-1, making it highly relevant for next-generation anti-inflammatory drug development [2].
Anthranilic acid derivatives are well-established inhibitors of AKR1C3, a key enzyme in castrate-resistant prostate cancer. The unique dihedral angle and trifluoromethyl group of this specific N-sulfonyl variant allow it to probe the SP1 subpocket of AKR1C3, making it a valuable precursor for synthesizing potent, non-steroidal androgen biosynthesis inhibitors [3].